Carba-Nicotinamide Adenine Dinucleotide, commonly referred to as carba-NAD, is a stable analogue of the naturally occurring coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). This compound features a unique structural modification where the ribose sugar is replaced with a carbacyclic sugar, enhancing its stability and making it less susceptible to hydrolysis. Carba-NAD has garnered attention for its potential applications in biocatalysis and enzyme studies due to its robustness under various conditions.
Carba-NAD was first synthesized in the late 1980s by researchers Slama and Simmons, who aimed to create a specific inhibitor for studying the biological roles of NAD-glycohydrolases and ADP-ribosyl transferases. Subsequent advancements have led to the development of enzymatic synthesis methods that improve yield and efficiency compared to traditional chemical synthesis approaches .
Carba-NAD belongs to a class of compounds known as cofactor analogues. These compounds mimic the structure and function of natural cofactors but possess modifications that confer enhanced stability or altered reactivity. Carba-NAD specifically serves as an analogue of NAD and NADP, which are critical in various biological redox reactions.
The synthesis of carba-NAD can be achieved through both chemical and enzymatic methods. The enzymatic approach has been patented and involves two main steps:
The enzymatic synthesis method has been shown to be more efficient than traditional chemical methods, which often yield lower amounts of product due to side reactions. The ability to perform both steps in a single reaction mixture further enhances efficiency .
Carba-NAD features a modified structure where the β-D-ribose component of nicotinamide ribonucleoside is replaced with a 2,3-dihydroxycyclopentane ring. This modification not only stabilizes the molecule but also prevents hydrolysis of the pyridinium-N-glycoside bond, which is typically susceptible to degradation in conventional NAD .
Carba-NAD participates in various biochemical reactions similar to its natural counterparts. It acts as a cofactor for many oxidoreductases, facilitating redox reactions within metabolic pathways. Its stability allows it to function effectively under harsher conditions where natural cofactors may degrade.
Studies have demonstrated that carba-NAD is accepted by over 27 different enzymes within the oxidoreductase class, showcasing its versatility as a cofactor . Its resistance to hydrolysis makes it particularly useful in applications requiring prolonged stability.
Carba-NAD functions primarily as an electron carrier in redox reactions. It undergoes reversible oxidation and reduction processes similar to NAD. The modified structure enhances its binding affinity for enzymes while maintaining catalytic efficiency.
The enhanced stability of carba-NAD allows for more efficient enzyme recycling systems, particularly in biocatalytic applications where consistent cofactor availability is crucial . This characteristic has been exploited in glucose sensing technologies, where carba-NAD serves as an alternative to natural cofactors.
Relevant analyses indicate that carba-NAD retains functionality even when subjected to extreme conditions, making it suitable for various scientific applications .
Carba-NAD has several scientific uses:
The pursuit of enzymatically stable NAD analogs began in the 1980s with Slama and Simmons' foundational work. They identified the glycosidic bond between nicotinamide and ribose as NAD's primary vulnerability to enzymatic hydrolysis, particularly by NAD-glycohydrolases and ADP-ribosyl transferases. This insight drove the design of non-hydrolyzable NAD analogs intended to serve as mechanistic probes. Early analogs like benzamide adenine dinucleotide (BAD) demonstrated inhibition potential but suffered from steric incompatibility with many enzymes due to their bulky substituents. The discovery that sirtuins (NAD+-dependent deacetylases) were physiologically regulated by nicotinamide inhibition further highlighted the need for precise molecular tools to study NAD-consuming enzymes [4] [8].
Table 1: Evolution of Key NAD Analogs
Analog | Structural Modification | Primary Application | Limitation |
---|---|---|---|
BAD | Nicotinamide N→C substitution | PARP-1 inhibition | Steric hindrance in catalytic sites |
ε-NAD+ | Adenine → 1,N6-ethenoadenine | Fluorescent monitoring | Poor enzymatic acceptance |
Carba-NAD | Ribose O → methylene | Enzyme mechanism studies | Initial synthesis complexity |
Carba-NAD's defining modification—replacement of the ribose oxygen at the nicotinamide glycosidic linkage with a methylene group (‑CH₂‑)—addresses NAD's intrinsic instability through strategic stereoelectronic effects. This substitution:
Table 2: Stability Comparison of Natural vs. Carba-Cofactors
Property | NADP+ | Carba-NADP+ | Improvement Factor |
---|---|---|---|
Half-life at 50°C | 40 hours | 1,200 hours | 30x |
Decomposition rate at pH 3 | 175 nM/s | <1 nM/s | >175x |
Stability at 90°C | Complete degradation in <24h | ~50% intact after 24h | Not quantifiable |
Initially employed to "trap" enzymatic intermediates (e.g., in sirtuin deacetylation studies), carba-NAD's value expanded with the discovery of its unexpected enzymatic compatibility. Key transitions:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7